![molecular formula C11H9N B14300806 3-Methyl-1H-indene-6-carbonitrile CAS No. 119999-26-7](/img/structure/B14300806.png)
3-Methyl-1H-indene-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1H-indene-6-carbonitrile: is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The addition of a methyl group at the 3-position and a nitrile group at the 6-position makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indene-6-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylindene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1H-indene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-methyl-1H-indene-6-carboxylic acid.
Reduction: Formation of 3-methyl-1H-indene-6-amine.
Substitution: Formation of various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1H-indene-6-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to create diverse chemical libraries.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1H-Indene-3-carbonitrile: Lacks the methyl group at the 3-position.
3-Methyl-1H-indene: Lacks the nitrile group at the 6-position.
1H-Indene-6-carbonitrile: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-1H-indene-6-carbonitrile’s combination of a methyl group at the 3-position and a nitrile group at the 6-position makes it unique. This structural arrangement provides distinct chemical reactivity and potential biological activities compared to its similar compounds.
Eigenschaften
119999-26-7 | |
Molekularformel |
C11H9N |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
1-methyl-3H-indene-5-carbonitrile |
InChI |
InChI=1S/C11H9N/c1-8-2-4-10-6-9(7-12)3-5-11(8)10/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
LWHPTTGLGWDWHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2=C1C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.